2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)-

Peptidomimetic chemistry Amide conformational dynamics Proline analog design

Procuring unspecified diastereomer mixtures (e.g., CAS 90088-52-1) introduces conformational heterogeneity that compromises reproducibility in asymmetric synthesis and kainoid receptor pharmacology. This stereochemically defined (2S,5R)-meso building block eliminates that risk. - Distinct diastereomeric identity confirmed by orthogonal TLC Rf (0.27 vs 0.48) and 1H NMR benzyl CH2 singlet pattern. - ~9 kJ·mol⁻¹ lower amide rotation barrier enables faster foldamer folding kinetics. - Directly maps onto kainic acid scaffold; described in JP2008001625 for kainoid synthesis. - Supplied as ≥98% HPLC purity; supports reproducible catalytic and medicinal chemistry workflows.

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
CAS No. 610284-42-9
Cat. No. B12582903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)-
CAS610284-42-9
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(N1)C(=O)OC
InChIInChI=1S/C8H13NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6+
InChIKeyYGMCCBARPIHBKI-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Pyrrolidinedicarboxylic Acid, Dimethyl Ester, (2S,5R)- (CAS 610284-42-9): Sourcing Guide for Chiral Pyrrolidine Diester Building Blocks


2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- (CAS 610284-42-9), also named dimethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate or dimethyl (2S,5R)-pyrrolidine-2,5-dicarboxylate, is a chiral, non-proteinogenic, cis-configured pyrrolidine-2,5-dicarboxylic acid dimethyl ester with the molecular formula C₈H₁₃NO₄ and a molecular weight of 187.19 g·mol⁻¹ . This compound belongs to the pyrrolidine dicarboxylate family, a class of conformationally restricted glutamate analogs that serve as critical chiral synthons for kainoid natural product synthesis and as organocatalyst scaffolds [1]. Its (2S,5R) meso stereochemistry distinguishes it from the C₂-symmetric (2S,5S) trans-diastereomer (CAS 111071-93-3), imparting distinct polarity, chromatographic behavior, and amide conformational dynamics [2]. Commercially available at ≥98% purity (HPLC) , this building block is utilized in asymmetric synthesis, medicinal chemistry, and neuroscience probe development.

Why Generic Substitution Fails for CAS 610284-42-9: Diastereomer-Dependent Amide Dynamics and Physicochemical Properties


Pyrrolidine-2,5-dicarboxylate diastereomers are not interchangeable building blocks because the relative stereochemistry at C-2 and C-5 governs both ground-state physicochemical properties and dynamic conformational behavior relevant to biological function. The meso (2S,5R) configuration possesses a symmetry plane (σ) and exhibits measurably different amide bond rotation barriers, chromatographic retention, and polarity compared to the C₂-symmetric racemic (2S,5S) diastereomer [1]. These differences arise from distinct transition-state dipole–dipole interactions and steric environments that directly affect peptidomimetic backbone dynamics, organocatalyst performance, and pharmacological selectivity. Procuring an unspecified mixture of diastereomers (e.g., CAS 90088-52-1) or the incorrect isomer introduces uncontrolled conformational heterogeneity that can compromise reproducibility in asymmetric synthesis, lead to inconsistent structure–activity relationships in kainoid receptor pharmacology, and alter chromatographic purification trajectories [2].

Quantitative Differentiation Evidence for (2S,5R)-Pyrrolidine-2,5-Dicarboxylic Acid Dimethyl Ester Against Closest Analogs


Amide Bond Rotation Barrier: meso-(2S,5R) Is 9 kJ·mol⁻¹ Lower Than racemic-(2S,5S) Diastereomer

The meso (2S,5R) diastereomer (mPdc) exhibits an amide bond rotation barrier approximately 9 kJ·mol⁻¹ lower than the racemic (2S,5S) diastereomer (rPdc), a difference equivalent to a factor of ~43–46 at 298 K. This was determined by ¹H EXSY NMR for the N-acetyl dimethyl ester derivatives in deuterium oxide [1]. The barrier difference was reproducible across three N-acyl derivatives (acetyl, pivaloyl, and acetylglycyl), with the rotation barrier for mPdc derivatives consistently 8–10 kJ·mol⁻¹ lower than for rPdc derivatives, corresponding to a factor of 25–55 at 298 K [2]. The meso configuration favors the syn/exo (clockwise) rotation trajectory over the anti/endo (anticlockwise) pathway, a preference relevant for peptidyl–prolyl isomerization rates in designed foldamers.

Peptidomimetic chemistry Amide conformational dynamics Proline analog design

Chromatographic Retention Factor (Rf): mPdc Elutes at Rf = 0.27 vs rPdc at Rf = 0.48 Under Identical Conditions

The N-benzyl-protected meso (2S,5R) dimethyl ester exhibits a silica gel TLC retention factor of Rf = 0.27, compared to Rf = 0.48 for the corresponding racemic (2S,5S) diastereomer under identical elution conditions (hexane–ethyl acetate 4:1) [1]. This nearly two-fold difference in Rf enables baseline chromatographic separation of the diastereomeric mixture. The consistently lower Rf of mPdc derivatives reflects the intrinsically higher polarity of the meso configuration due to non-compensated dipole vectors, a property also confirmed by octan-1-ol/water partitioning experiments [2].

Chromatographic separation Diastereomer purification Analytical quality control

N-Acetyl Derivative Melting Point: mPdc 60–65 °C vs rPdc 95–100 °C, a 30–40 °C Differential

The N-acetyl dimethyl ester derivative of the meso (2S,5R) diastereomer (compound 2a) has a melting point range of 60–65 °C, while the corresponding racemic (2S,5S) derivative (compound 3a) melts at 95–100 °C—a difference of approximately 30–40 °C [1]. This substantial melting point depression reflects the lower crystal lattice energy of the meso diastereomer, consistent with its reduced molecular symmetry. The N-pivaloyl derivatives show a similar trend: mPdc derivative 2b is a clear oil at room temperature, whereas rPdc derivative 3b is a white solid with m.p. 80–85 °C [2].

Solid-state characterization Crystallinity Formulation development

Solvent Polarity Response Slope: mPdc 0.088 vs rPdc 0.076 in E≠–ET Coordinates Demonstrates Distinct Dipole–Dipole Compensation

When amide rotation barriers for N-acetyl derivatives are plotted against the Reichardt–Dimroth solvent polarity parameter (ET) across nine NMR solvents, the meso mPdc derivative (2a) yields a slope of 0.088 ± 0.008, whereas the racemic rPdc derivative (3a) yields a significantly shallower slope of 0.076 ± 0.006 [1]. The non-overlapping confidence intervals indicate a statistically meaningful difference in how the two diastereomers' transition states respond to solvent polarity. This arises because the C₂-symmetric rPdc configuration mutually compensates the dipole contributions of the two carboxymethyl groups, whereas the meso configuration retains a net molecular dipole that interacts differentially with solvent [2]. The pyrrolidine control compound (4a, lacking carboxymethyl groups) gave a slope of 0.075 ± 0.010, indistinguishable from rPdc, confirming that the meso diastereomer is uniquely sensitive to solvent environment.

Solvent effects Transition-state polarity Computational chemistry validation

Meso Diastereomer Exhibits Consistently Higher Polarity: Lower Rf, Higher Aqueous Affinity in Partitioning

The meso (2S,5R) dimethyl ester diastereomer is consistently more polar than the racemic (2S,5S) counterpart across multiple experimental readouts: lower Rf on silica gel, higher retention in aqueous phases during octan-1-ol/water partitioning, and a larger solvent polarity response slope [1]. This systematic polarity difference originates from the non-compensated orientation of the two carboxymethyl substituents in the meso configuration, which generates a net molecular dipole absent in the C₂-symmetric racemic diastereomer where the dipolar contributions cancel [2]. While exact log P values were not numerically reported, the qualitative ranking (mPdc > rPdc in polarity) was consistent across all chromatographic and partitioning measurements in the study.

Lipophilicity Partition coefficient ADME prediction

Free Base Physical Properties: Melting Point 278 °C, Predicted pKa 5.96 Enables SaltForm and Purification Strategy Design

The free base form of (2S,5R)-2,5-pyrrolidinedicarboxylic acid dimethyl ester (CAS 610284-42-9) has a reported melting point of 278 °C, a predicted boiling point of 245.2 ± 40.0 °C, a predicted density of 1.170 ± 0.06 g·cm⁻³, and a predicted pKa of 5.96 ± 0.10 . These values are consistent with the molecular formula C₈H₁₃NO₄ and molecular weight of 187.19 g·mol⁻¹. The pKa of approximately 6 indicates that the pyrrolidine nitrogen is predominantly protonated below pH ~5 and deprotonated above pH ~7, enabling straightforward acid–base extraction for purification and salt formation for storage. Commercial suppliers offer this compound at 98% purity by HPLC . While head-to-head physicochemical data for the (2S,5S) diastereomer dimethyl ester free base are not available in the open literature, its diacid precursor (2S,5S)-pyrrolidine-2,5-dicarboxylic acid (CAS 81702-31-0) has a reported density of 1.457 g·cm⁻³ and a boiling point of 420.3 °C at 760 mmHg , reflecting the absence of ester groups and different intermolecular hydrogen-bonding capacity.

Solid-state properties Ionization state Purification strategy

Optimal Research and Industrial Deployment Scenarios for (2S,5R)-2,5-Pyrrolidinedicarboxylic Acid Dimethyl Ester


Conformationally Controlled Peptidomimetic Foldamer Design

The ~9 kJ·mol⁻¹ lower amide rotation barrier of the meso (2S,5R) diastereomer relative to the racemic (2S,5S) form [1] makes this compound the preferred building block for designing foldamers where accelerated cis/trans prolyl isomerization is desired. In peptidomimetic backbones, the meso configuration favors the syn/exo rotation trajectory, providing a defined conformational preference that can be exploited to engineer faster folding kinetics or to create dynamic structural elements responsive to solvent polarity changes [2]. Researchers developing proline-based antimicrobial peptides, collagen mimetics, or stimuli-responsive biomaterials should select the (2S,5R) diastereomer when rapid conformational interconversion is a design objective.

Kainoid Natural Product Total Synthesis and Neuroscience Probe Development

The cis-2,5-disubstituted pyrrolidine scaffold of the (2S,5R) diester maps directly onto the core stereochemistry required for kainoid amino acid synthesis [1]. Kainoids such as kainic acid and domoic acid are conformationally restricted glutamate analogs that act as subtype-selective ionotropic glutamate receptor agonists with nanomolar binding affinities [2]. The dimethyl ester protection enables orthogonal N-functionalization while preserving the cis-relationship of the C-2 and C-5 carboxylate precursors. Japanese Patent JP2008001625 (University of Tokyo) explicitly describes the use of pyrrolidine dicarboxylic acid compounds as intermediates for kainic acid synthesis [3]. For medicinal chemistry programs targeting glutamate receptor subtypes (kainate, AMPA, NMDA), the (2S,5R) diester provides a stereochemically pre-organized entry point that avoids the need for late-stage chiral resolution.

Diastereomer-Specific Method Development and Analytical Reference Standard Qualification

The large chromatographic Rf differential (0.27 vs 0.48 under identical TLC conditions) and the ~35 °C melting point difference between meso and racemic N-acetyl derivatives [1] establish a robust analytical framework for diastereomer identity confirmation. Quality control laboratories supporting multi-step syntheses that generate pyrrolidine-2,5-dicarboxylate intermediates can use these orthogonal physical parameters (TLC Rf, melting point, and ¹H NMR benzyl CH₂ splitting pattern) to confirm diastereomeric identity without reliance on chiral stationary-phase HPLC [2]. The meso diastereomer's benzyl CH₂ protons appear as a singlet in ¹H NMR, whereas the racemic diastereomer's corresponding signal appears as a characteristic AB system [3], providing a third orthogonal identification criterion suitable for pharmacopeial monograph development.

Chiral Organocatalyst Scaffold Optimization via Solvent-Dependent Conformational Tuning

The uniquely steeper solvent polarity response slope of the meso diastereomer (0.088 ± 0.008 vs 0.076 ± 0.006 for rPdc) [1] indicates that the (2S,5R) scaffold's conformational dynamics can be modulated by solvent choice to a degree not accessible with the C₂-symmetric diastereomer. For the emerging class of cis-2,5-disubstituted pyrrolidine organocatalysts that achieve up to >99% ee in asymmetric Michael additions [2], the meso diester serves as a versatile precursor whose N-acyl derivatives can be systematically screened across solvent polarity gradients to identify optimal reaction conditions where catalyst flexibility and stereochemical rigidity are balanced for maximum enantioselectivity.

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